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Introduction
RTI-336, also known as RTI-4229-336 or LS-193,309, is a potent and selective dopamine

reuptake inhibitor (DRI) that was developed by the Research Triangle Institute (RTI

International).[1][2] As a phenyltropane derivative, RTI-336 was designed to be a potential

pharmacotherapy for cocaine addiction.[3][4][5][6] The primary hypothesis behind its

development is that a long-acting DRI with a slow onset of action could serve as an agonist

therapy, similar to methadone for heroin addiction. Such a compound would be expected to

occupy the dopamine transporter (DAT), thereby reducing cocaine self-administration and

craving, while having a lower abuse potential than cocaine itself.[3][4][5][6] Preclinical studies

have shown that RTI-336 exhibits these desired characteristics, including high affinity and

selectivity for the DAT, a slower onset and longer duration of action compared to cocaine, and

lower reinforcing strength in nonhuman primates.[1][2][3][5][7] These promising preclinical

findings led to its advancement into Phase 1 clinical trials.[1]

Chemical Synthesis
While a detailed step-by-step synthesis of RTI-336 ((-)-2β-(3-(4-methylphenyl)isoxazol-5-yl)-3β-

(4-chlorophenyl)tropane) is not readily available in the public domain, the synthesis of related

phenyltropane analogs has been described. The general approach for this class of compounds

often begins with cocaine or its derivatives. For instance, the synthesis of a related compound,

RTI-126, starts from cocaine, with an initial intermediate being anhydroecgonine methyl ester.
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[8] The synthesis of 3β-(substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)tropanes has also

been reported in the scientific literature, providing a likely basis for the synthesis of RTI-336.[9]

Pharmacological Profile
RTI-336 is characterized by its high affinity and selectivity for the dopamine transporter over the

serotonin (SERT) and norepinephrine (NET) transporters.

In Vitro Binding Affinities
The binding affinities of RTI-336 and related compounds for the three main monoamine

transporters were determined using radioligand binding assays. The data demonstrates the

high selectivity of RTI-336 for the dopamine transporter.
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und
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oxetine
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Cocaine — — 89.1 3298 1045 37.01 11.79

RTI-336 Cl p-tolyl 4.09 1714 5741 419.1 1404

RTI-177 Cl phenyl 1.28 504 2420 393.8 1891

RTI-176 Me phenyl 1.58 398 5110 251.9 3234

RTI-354 Me ethyl 1.62 299 6400 184.6 3951

RTI-386 Me p-anisyl 3.93 756 4027 192.4 1025

Data

sourced

from

Wikipedi

a, citing

Carroll, F.

et al.

(2004).[2]
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Mechanism of Action: Dopamine Transporter
Inhibition
RTI-336 exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of

dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in

the extracellular concentration of dopamine, thereby enhancing dopaminergic

neurotransmission.
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Mechanism of Action of RTI-336.

Preclinical Studies
The preclinical development of RTI-336 has heavily relied on studies in nonhuman primates to

assess its potential as a treatment for cocaine addiction. These studies have focused on its

reinforcing effects, its ability to reduce cocaine self-administration, and its impact on motor

activity and sleep.

Self-Administration Studies in Rhesus Monkeys
To evaluate the abuse potential and efficacy of RTI-336, self-administration studies were

conducted in rhesus monkeys with a history of cocaine self-administration.
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Subjects: Adult rhesus monkeys (Macaca mulatta) were used in these studies.[1][5][7]

Surgical Implantation of Intravenous Catheters: Monkeys were surgically implanted with

chronic indwelling venous catheters in the jugular or femoral vein under aseptic conditions.

[10] The catheters were passed subcutaneously to the mid-scapular region and attached to a

tether system that allowed for drug infusion during experimental sessions.

Self-Administration Procedure: Monkeys were trained to self-administer cocaine under

various schedules of reinforcement. To compare the reinforcing strength of RTI-336 to

cocaine, a progressive-ratio (PR) schedule was often employed.[7] Under a PR schedule,

the number of responses required to receive a single infusion of the drug systematically

increases throughout the session. The "breakpoint," or the highest ratio completed, serves

as a measure of the reinforcing efficacy of the drug.

Data Analysis: The number of injections per session and the breakpoint were the primary

dependent variables. Statistical analyses, such as analysis of variance (ANOVA), were used

to compare the effects of different doses of RTI-336 and cocaine.[5]

Studies using a progressive-ratio schedule demonstrated that while RTI-336 does function as a

reinforcer, it has a lower reinforcing strength compared to cocaine.[7] Monkeys would not work

as hard (i.e., had lower breakpoints) for RTI-336 infusions as they would for cocaine.

Furthermore, pretreatment with RTI-336 was shown to reduce the self-administration of

cocaine.[5]
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Workflow for Nonhuman Primate Self-Administration Studies.

Locomotor Activity and Sleep Studies
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The stimulant effects of DAT inhibitors have the potential to disrupt normal motor behavior and

sleep patterns. Therefore, the effects of chronic RTI-336 administration on these parameters

were investigated in rhesus monkeys.

Subjects: Adult male rhesus monkeys (Macaca mulatta) were used in the study.[1][3]

Drug Administration: RTI-336 (1 mg/kg/day) or saline was administered intramuscularly for

21 consecutive days.[3]

Monitoring: Locomotor activity and sleep-like behavior were quantified using collar-mounted

Actiwatch activity monitors.[1][3] Data was collected continuously for a 4-day baseline period

followed by the 21-day treatment period.

Data Analysis: Activity counts were summed into hourly bins. Sleep parameters such as

sleep efficiency, sleep latency, and fragmentation index were calculated from the activity

data. Statistical comparisons were made between the saline and RTI-336 treatment periods.

[1][3]

Chronic administration of RTI-336 produced a significant increase in locomotor activity,

particularly towards the end of the daytime period.[1][3] This was accompanied by disruptions

in sleep patterns, including decreased sleep efficiency and increased sleep latency and

fragmentation.[1][3] However, these effects were described as mild, and the drug was well-

tolerated with no adverse hormonal changes observed.[1][2]

Parameter Effect of Chronic RTI-336 Administration

Locomotor Activity Significant increase in the evening

Sleep Efficiency Decreased

Sleep Latency Increased

Sleep Fragmentation Increased

Prolactin Levels No change

Cortisol Levels No change

Data sourced from Czoty et al. (2011).[1][3]
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In Vivo Microdialysis
While specific microdialysis studies focusing solely on RTI-336 are not detailed in the provided

search results, the general methodology for assessing dopamine levels in the primate brain

following the administration of DAT inhibitors is well-established.

Subjects: Awake squirrel monkeys or other nonhuman primates are typically used.

Surgical Procedure: Guide cannulae are stereotaxically implanted into a target brain region,

such as the caudate nucleus or nucleus accumbens.

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the

guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

Dialysate samples are collected at regular intervals.

Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate

is quantified using high-performance liquid chromatography with electrochemical detection

(HPLC-ECD).[10][11][12]

HPLC System: An isocratic HPLC system with a C18 reverse-phase column is commonly

used.[10][11]

Mobile Phase: A buffered aqueous solution containing an organic modifier (e.g., methanol

or acetonitrile) and an ion-pairing agent.

Electrochemical Detector: A glassy carbon working electrode is used to detect the

oxidation of dopamine.[12]

Data Analysis: Changes in extracellular dopamine concentrations are expressed as a

percentage of the baseline levels.

Clinical Development
Based on its promising preclinical profile, RTI-336 advanced to a Phase 1 clinical trial to assess

its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trial

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1680157?utm_src=pdf-body
https://www.besjournal.com/fileSWYXYHJKX/journal/article/swyxyhjkx/2007/4/PDF/bes200704011.pdf
http://tools.thermofisher.com/content/sfs/brochures/AB-129-LC-Norepinephrine-Dopamine-Serotonin-Perfusates-LPN2861-EN.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10818480/
https://www.besjournal.com/fileSWYXYHJKX/journal/article/swyxyhjkx/2007/4/PDF/bes200704011.pdf
http://tools.thermofisher.com/content/sfs/brochures/AB-129-LC-Norepinephrine-Dopamine-Serotonin-Perfusates-LPN2861-EN.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10818480/
https://www.benchchem.com/product/b1680157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A single-center, randomized, double-blind, placebo-controlled, escalating single-dose study

was conducted in healthy male participants.

Participants: 22 healthy male volunteers were enrolled.

Dosage: Single oral doses of RTI-336 (0.3, 1, 3, 6, 12, and 20 mg) or placebo were

administered.

Assessments: Safety and tolerability were assessed through physical examinations, vital

signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters

were determined from plasma and urine samples.

RTI-336 was well-absorbed after oral administration, with a relatively slow attainment of

maximum plasma concentrations. The drug exhibited linear pharmacokinetics over the dose

range studied.

Parameter Value

Time to Peak Plasma Concentration (Tmax) ~4 hours

Plasma Half-life (t½) ~17-18 hours (for 6-20 mg doses)

Excretion of Unchanged Drug in Urine ~0.02%

Data sourced from a Phase 1 clinical trial report.

Three active metabolites (UC-M5, UC-M8, and UC-M2) were identified in plasma and urine.

The plasma concentrations of UC-M5 and UC-M8 exceeded that of the parent compound, RTI-
336.

RTI-336 was well-tolerated at all doses tested, up to 20 mg. No serious adverse events were

reported to be related to the study drug.

Conclusion
RTI-336 is a selective dopamine reuptake inhibitor that has shown considerable promise as a

potential pharmacotherapy for cocaine addiction. Its discovery and preclinical development

were guided by the hypothesis that a long-acting DRI with a slow onset of action and lower
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reinforcing properties than cocaine could serve as an effective agonist therapy. Preclinical

studies in nonhuman primates have largely supported this hypothesis, demonstrating that RTI-
336 is less reinforcing than cocaine and can reduce cocaine self-administration. A Phase 1

clinical trial has established its safety and pharmacokinetic profile in humans, showing that it is

well-tolerated and has a long half-life suitable for a maintenance therapy. Further clinical

investigation is warranted to determine the efficacy of RTI-336 in treating cocaine use disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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